phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Overview
Description
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Mode of Action
It is known that the reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . The binding mode of similar compounds has been found to involve H-bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines . For instance, one study found that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Action Environment
It is known that the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient oleds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the reaction of phenylhydrazine with formic acid and sodium nitrite to form the triazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines .
Scientific Research Applications
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine: Similar in structure but lacks the hydrochloride component.
4H-1,2,4-triazole derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
Uniqueness
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to its specific combination of the triazole ring and phenyl group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFFDNQUGVZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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